N-(4-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
Description
This compound features a pyridin-1(2H)-one core substituted at position 3 with a 3-phenyl-1,2,4-oxadiazole moiety and an acetamide group linked to a 4-bromophenyl ring.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O3/c22-15-8-10-16(11-9-15)23-18(27)13-26-12-4-7-17(21(26)28)20-24-19(25-29-20)14-5-2-1-3-6-14/h1-12H,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQACUUIPITUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on recent studies, including antiviral, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The compound is characterized by the presence of a bromophenyl group and a 1,2,4-oxadiazole moiety, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 451.3 g/mol .
Antiviral Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit promising antiviral properties. For instance:
- Anti-H5N1 Activity : Compounds containing the oxadiazole structure showed significant antiviral activity against the H5N1 influenza virus. The effective concentration (EC50) values were determined through plaque reduction assays on Madin-Darby canine kidney cells. Notably, some derivatives exhibited potent activity with low cytotoxicity .
Anticancer Activity
The anticancer potential of similar oxadiazole derivatives has been extensively studied:
- Mechanism of Action : A study indicated that certain oxadiazole-based compounds led to increased expression of p53 and activation of caspase-3 in MCF-7 breast cancer cells, suggesting an apoptotic mechanism .
- Cytotoxicity : The IC50 values for selected compounds were reported in the micromolar range, indicating significant cytotoxic effects against various cancer cell lines including MCF-7 and HeLa cells. For example, some derivatives demonstrated IC50 values as low as 0.65 µM against MCF-7 cells .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been highlighted:
- Broad-Spectrum Activity : Compounds derived from oxadiazoles have shown effectiveness against a range of bacterial strains. Their mechanisms often involve disruption of bacterial cell walls or inhibition of key metabolic pathways .
Summary of Biological Activities
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Antiviral Efficacy Study : A derivative was tested against H5N1 in vitro, showing a notable reduction in viral load at concentrations that did not affect cell viability.
- Cancer Cell Line Study : In another study, the compound was evaluated against multiple cancer cell lines where it exhibited selective cytotoxicity and induced apoptosis.
- Antimicrobial Evaluation : Various oxadiazole derivatives were assessed for their antibacterial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Structural Analogues with Pyridinone/Oxadiazole Cores
Compounds 11g, 11h, 11i, 11r, 11s, and 11t () share the acetamide-oxadiazole-pyridinone scaffold but differ in substituents (Table 1).
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: Bulkier groups (e.g., bromonaphthyl in 11r) reduce melting points compared to smaller substituents (e.g., 4-chlorophenoxy in 11g).
- Isomer Ratios : All analogs exhibit 3:1 or 4:1 isomer ratios, suggesting stereochemical challenges during synthesis. The target compound’s isomer profile remains uncharacterized.
Pyridazinone-Based FPR Agonists ()
Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, demonstrate potent FPR2 agonism. Unlike the target compound’s pyridinone core, these analogs use a pyridazinone scaffold but retain the 4-bromophenyl-acetamide moiety.
Activity Comparison :
- The pyridazinone core in compounds enhances FPR2 selectivity, while the target compound’s pyridinone-oxadiazole hybrid may favor different receptor interactions or proteasome inhibition .
- Substitution at position 3 (e.g., 3-phenyl-1,2,4-oxadiazole vs. 4-methoxybenzyl) could alter binding affinity due to steric or electronic effects.
AMC3: A Pyridinone-Based FPR Modulator ()
AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) shares the 4-bromophenyl-acetamide group but replaces the oxadiazole with a cyano and methoxyphenyl group.
Functional Insights :
- AMC3 exhibits pain-killer effects via FPR modulation, suggesting the target compound’s oxadiazole group may confer distinct pharmacological properties .
Proteasome Inhibitors with Oxadiazole Motifs ()
Compounds 11g, 11h, 11r, and 11s inhibit proteasomes non-covalently. Their activity correlates with oxadiazole-mediated hydrophobic interactions and substituent-driven solubility.
Critical Differences :
- The target compound lacks the isopropyl group present in 11g–11s, which may reduce steric hindrance and alter proteasome binding efficiency.
- Bromophenyl vs. chlorophenyl/fluorophenoxy substituents could modulate target selectivity due to differences in halogen electronegativity and van der Waals interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
